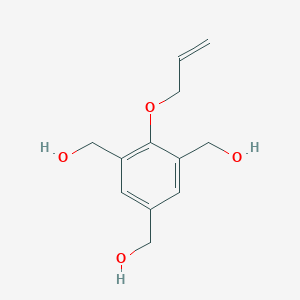

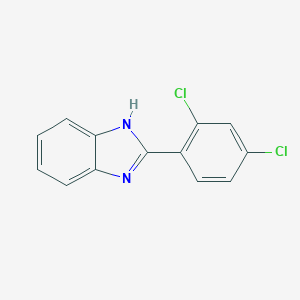

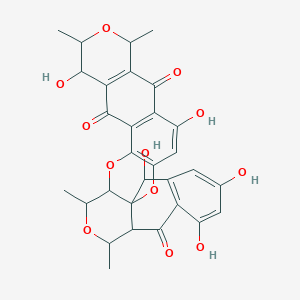

2-(2,4-dichlorophenyl)-1H-benzimidazole

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those similar to 2-(2,4-dichlorophenyl)-1H-benzimidazole, involves several steps including cyclization, alkylation, and condensation reactions. These processes often require specific conditions such as the presence of catalysts, controlled temperature, and particular reactants to achieve the desired compound. For instance, the synthesis of 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole showcases a method involving elemental analyses and single-crystal structure determination, highlighting the planarity of the benzimidazole ring system as a characteristic feature (Kaynak et al., 2008).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized by their planar ring systems, which play a crucial role in their chemical reactivity and potential interactions with other molecules. The arrangement of substituents on the benzimidazole core can significantly affect the compound's properties, as seen in various structural analyses using techniques like NMR, X-ray diffraction, and computational methods (Gürbüz et al., 2016).

Chemical Reactions and Properties

Benzimidazole derivatives participate in a range of chemical reactions, including nucleophilic substitution and dehydrogenative coupling, which are essential for further modifications and applications of these compounds. These reactions often involve the interaction of the benzimidazole with various reagents and catalysts, leading to the formation of new bonds and functional groups (Das et al., 2018).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzimidazole core. These properties are crucial for the compound's handling, storage, and application in various fields. Investigations into the physical properties often involve experimental measurements and theoretical calculations to understand the compound's behavior under different conditions (Saral et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are central to the applications of benzimidazole derivatives. Studies on these compounds often focus on their potential as catalysts, ligands, or building blocks for more complex structures, demonstrating the versatility and importance of benzimidazole derivatives in chemistry (Bardajee et al., 2016).

科学的研究の応用

Antioxidant and α-Glucosidase Inhibitory Activities

2-[(3,4-dichlorophenyl)methyl]-1H-benzimidazole derivatives have been studied for their antioxidant and α-glucosidase inhibitory activities. Some synthesized compounds exhibited efficient α-glucosidase inhibition and displayed considerable antioxidant activities in various in vitro assays (Menteşe, Yılmaz, & Baltaş, 2020).

Antimicrobial Activity

Synthesized N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines, including 1-(2,4-dichlorobenzyl) derivatives, have demonstrated potent antimicrobial activity against various bacterial strains and fungi (Göker, Alp, & Yıldız, 2005).

Structural and Spectroscopic Studies

Benzimidazole derivatives have undergone extensive structural and spectroscopic studies, revealing insights into their molecular interactions and properties. These studies include X-ray diffraction and various spectroscopic methods to understand their physical and chemical characteristics (Saral, Özdamar, & Uçar, 2017).

Corrosion Inhibition

Benzimidazole derivatives, including those with chlorophenyl groups, have been investigated for their potential as corrosion inhibitors. Studies demonstrate their effectiveness in protecting materials like carbon steel from corrosion, particularly in acidic environments (Rouifi et al., 2020).

Antiviral Properties

Specific benzimidazole compounds, such as TBZE-029, have been identified as inhibitors of enterovirus replication, targeting viral protein 2C. This highlights the potential of benzimidazole derivatives in antiviral drug development (De Palma et al., 2008).

DNA Interaction and Anticancer Activity

Benzimidazole derivatives have shown promising results in DNA binding studies and anticancer activities. Their interaction with DNA and inhibition of cancer cell growth make them a focus for chemotherapeutic research (Mahmood et al., 2019).

Agricultural Applications

In agriculture, benzimidazole derivatives, including Carbendazim (a methyl-2-benzimidazole carbamate), are used in formulations for the control of fungal diseases. Their encapsulation in nanoparticles has been explored for sustained release and reduced toxicity (Campos et al., 2015).

Topoisomerase I Inhibition

Benzimidazole derivatives have been studied for their inhibitory effects on mammalian type I DNA topoisomerase, an enzyme crucial in DNA replication. This suggests potential applications in cancer therapy (Alpan, Gunes, & Topçu, 2007).

作用機序

Target of Action

Benzimidazole compounds are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Benzimidazole compounds are generally known to inhibit the function of their target proteins, leading to various downstream effects .

Biochemical Pathways

It’s known that benzimidazole compounds can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

A study on a synthetic dichloro-substituted aminochalcone, which shares some structural similarities with the compound , suggests that the compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability .

Result of Action

Benzimidazole compounds are generally known to exert various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2,4-dichlorophenyl)-1H-benzimidazole. For instance, the presence of the compound in wastewater can be effectively mineralized to realize its efficient degradation through the sequential electrocatalytic reduction and oxidation . Furthermore, the change of herbicide availability in soils causes a succession of microbial populations involved in 2,4-D biodegradation .

特性

IUPAC Name |

2-(2,4-dichlorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c14-8-5-6-9(10(15)7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFXAMYFMLSALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299208 | |

| Record name | 2-(2,4-dichlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenyl)-1H-benzimidazole | |

CAS RN |

14225-79-7 | |

| Record name | 14225-79-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-dichlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the structural characterization of 2-(2,4-dichlorophenyl)-1H-benzimidazole?

A1: 2-(2,4-Dichlorophenyl)-1H-benzimidazole is a compound synthesized by reacting ο-phenylenediamine with 2,4-dichlorobenzaldehyde in ethanol under reflux. [] The molecule exhibits a non-planar structure, with a dihedral angle of 42.00° (15) observed between the benzimidazole ring system and the substituted benzene ring. [] While the abstract doesn't provide the molecular formula and weight, these can be deduced from the structure:

Q2: How does the crystal structure of 2-(2,4-dichlorophenyl)-1H-benzimidazole influence its properties?

A2: The crystal structure reveals intermolecular N—H⋯N interactions between adjacent molecules. [] These hydrogen bonding interactions contribute to the compound's packing in the solid state and may influence its melting point, solubility, and stability. Further research on solubility, stability under various conditions, and polymorphism would provide a more detailed understanding.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)